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molecular formula C15H22O2 B1347021 4-Octyloxybenzaldehyde CAS No. 24083-13-4

4-Octyloxybenzaldehyde

Cat. No. B1347021
M. Wt: 234.33 g/mol
InChI Key: KVOWZHASDIKNFK-UHFFFAOYSA-N
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Patent
US05618787

Procedure details

A solution containing 3.053 g (25 mmol) of 4-formylphenol, 6.48 ml (3705 mmol) of 1-bromooctane and 6.9 mg (50 mmol) of potassium carbonate in 100 ml of acetone was refluxed overnight. When the reaction was substantially complete, as indicated by thin layer chromatagraphy (TLC), the reaction was quenched by the addition of 100 ml of water. The desired compound was extracted from the reaction mixture using two 100 ml portions of diethyl ether. The resultant solution was dried over magnesium sulfate, filtered and then concentrated in vacuo to provide a liquid which was purified using HPLC (eluent of 10 ethyl acetate in hexane) to provide the desired compound.
Quantity
3.053 g
Type
reactant
Reaction Step One
Quantity
6.48 mL
Type
reactant
Reaction Step One
Quantity
6.9 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1)=[O:2].Br[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:11]([O:9][C:6]1[CH:7]=[CH:8][C:3]([CH:1]=[O:2])=[CH:4][CH:5]=1)[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:2.3.4|

Inputs

Step One
Name
Quantity
3.053 g
Type
reactant
Smiles
C(=O)C1=CC=C(C=C1)O
Name
Quantity
6.48 mL
Type
reactant
Smiles
BrCCCCCCCC
Name
Quantity
6.9 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by the addition of 100 ml of water
EXTRACTION
Type
EXTRACTION
Details
The desired compound was extracted from the reaction mixture
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resultant solution was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide a liquid which
CUSTOM
Type
CUSTOM
Details
was purified

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)OC1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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